Covalent, Irreversible Binding Mechanism Distinct from ATP-Competitive Inhibitors
Futibatinib is the first approved covalent, irreversible FGFR1-4 inhibitor, differentiating it from the reversible ATP-competitive inhibitors Pemigatinib, Infigratinib, and Erdafitinib [1]. This fundamental difference in binding mode is evidenced by its ability to form a stable covalent bond with the P-loop cysteine of FGFR kinases [2].
| Evidence Dimension | Binding Mode |
|---|---|
| Target Compound Data | Covalent, Irreversible |
| Comparator Or Baseline | Reversible (Pemigatinib, Infigratinib, Erdafitinib, Derazantinib) |
| Quantified Difference | Qualitative difference in mechanism; leads to distinct resistance and pharmacodynamic profiles. |
| Conditions | Mechanism-of-action classification based on published preclinical studies. |
Why This Matters
Irreversible binding can lead to sustained target inhibition even after drug clearance and a lower propensity for resistance via target mutation.
- [1] Javle M, et al. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors. Oncologist. 2023;28(11):928-943. View Source
- [2] Sootome H, et al. Futibatinib Is a Novel Irreversible FGFR 1-4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors. Cancer Res. 2020;80(22):4986-4997. View Source
